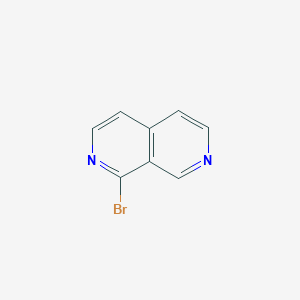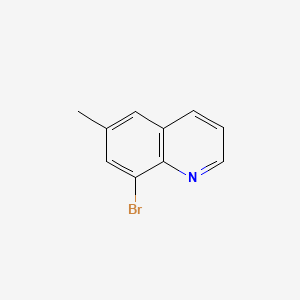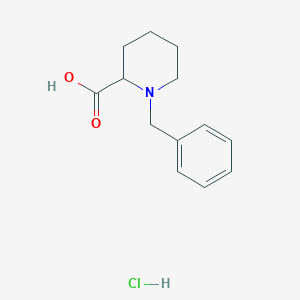
1-(2-Aminothiazol-5-yl)ethanon
Übersicht
Beschreibung
1-(2-Aminothiazol-5-yl)ethanone is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. These heterocyclic structures are significant in pharmaceutical and medicinal chemistry due to their biological activities. The compound contains a thiazole ring, which is a five-membered ring consisting of sulfur and nitrogen atoms, attached to an ethanone group.
Synthesis Analysis
The synthesis of derivatives of 1-(2-Aminothiazol-5-yl)ethanone has been explored in several studies. For instance, the synthesis of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives from succinic acid has been achieved using both conventional heating and microwave irradiation, with the latter providing better yields and shorter reaction times . Another study reported the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones from 1-[2-amino-4-methylthiazol-5-yl]ethanones and various aromatic aldehydes through Claisen–Schmidt condensation .
Molecular Structure Analysis
The molecular structure of the synthesized compounds related to 1-(2-Aminothiazol-5-yl)ethanone has been elucidated using various spectroscopic methods. Techniques such as FT-IR, 1H/13C NMR, COSY, HSQC, and HMBC have been employed to unambiguously determine the structures of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 1-(2-Aminothiazol-5-yl)ethanone derivatives has been demonstrated in various reactions. For example, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone involved the use of 4-chlorophenol as a starting material . Additionally, the transformation of ethyl 2-bromo-2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoate to various functionalized products through nucleophilic displacement and other reactions has been described .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Aminothiazol-5-yl)ethanone derivatives are influenced by their molecular structure. The antimicrobial activity of these compounds has been evaluated, with some showing potential activity against bacteria and fungi . The in vitro anticancer activity of certain derivatives has also been established, with compound 9 showing moderate activity against various cancer cell lines . The antimicrobial screening identified active compounds against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelsynthese
1-(2-Aminothiazol-5-yl)ethanon dient als Baustein bei der Synthese verschiedener pharmazeutischer Arzneimittel. Sein Thiazolring ist ein häufiges Motiv in vielen therapeutischen Wirkstoffen aufgrund seiner bioaktiven Eigenschaften. So wird er beispielsweise bei der Synthese von antimikrobiellen Wirkstoffen wie Sulfathiazol und antiretroviralen Medikamenten wie Ritonavir verwendet . Die Fähigkeit der Verbindung, als Vorläufer bei der Bildung komplexer Arzneimittelmoleküle zu fungieren, macht sie in der pharmazeutischen Chemie unschätzbar wertvoll.
Krebsforschung
Thiazolderivate, einschließlich this compound, wurden auf ihre potenziellen Antitumoraktivitäten untersucht. Sie werden verwendet, um Verbindungen zu erzeugen, die das Wachstum und die Proliferation von Krebszellen hemmen können. So enthält beispielsweise Tiazofurin, ein bemerkenswertes Antitumormedikament, einen Thiazolring als Bestandteil seiner Struktur .
Antidiabetische Aktivität
Die Forschung hat gezeigt, dass Thiazolverbindungen antidiabetische Aktivität aufweisen. This compound kann modifiziert werden, um Moleküle zu produzieren, die mit biologischen Zielen interagieren, die an der Diabetesbehandlung beteiligt sind, und so einen Weg für die Entwicklung neuer antidiabetischer Medikamente eröffnen .
Antimikrobielle und antifungale Anwendungen
Der Thiazolring ist bekannt für seine antimikrobiellen und antifungalen Aktivitäten. Derivate von this compound wurden synthetisiert und auf diese Eigenschaften getestet, wodurch eine Grundlage für neue Behandlungen gegen verschiedene bakterielle und Pilzinfektionen geschaffen wurde .
Materialwissenschaften
Diese Verbindung ist auch in den Materialwissenschaften relevant, wo sie bei der Synthese organischer Verbindungen verwendet werden kann, die als photographische Sensibilisatoren fungieren oder als Komponenten bei der Herstellung von Flüssigkristallen und Farbstoffen dienen. Ihre strukturelle Vielseitigkeit ermöglicht die Herstellung von Materialien mit gewünschten optischen und elektronischen Eigenschaften .
Antioxidative Eigenschaften
Thiazolderivate sind dafür bekannt, antioxidative Eigenschaften zu besitzen. Durch die Einarbeitung von this compound in verschiedene molekulare Gerüste können Forscher seine Wirksamkeit bei der Neutralisierung freier Radikale untersuchen und möglicherweise neue antioxidative Therapien entwickeln .
Neurologische Erkrankungen
Verbindungen, die den Thiazolring enthalten, wie z. B. This compound, wurden auf ihr Potenzial zur Behandlung neurologischer Erkrankungen untersucht. Sie könnten eine Rolle bei der Entwicklung von Medikamenten für Erkrankungen wie Alzheimer spielen und zeigen die Bedeutung der Verbindung in der Neuropharmakologie .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-amino-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3(8)4-2-7-5(6)9-4/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKIEXPVXXFORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520781 | |
| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53159-71-0 | |
| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)



